ethyl 4-(5-{(1Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate
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Overview
Description
ETHYL 4-{5-[(1Z)-2-CYANO-2-[(2,4-DIMETHYLPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a cyano group
Preparation Methods
The synthesis of ETHYL 4-{5-[(1Z)-2-CYANO-2-[(2,4-DIMETHYLPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions.
Formation of the benzoate ester: This can be done through esterification reactions using benzoic acid derivatives.
Coupling reactions: The final step involves coupling the furan ring with the benzoate ester and the cyano group under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
ETHYL 4-{5-[(1Z)-2-CYANO-2-[(2,4-DIMETHYLPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The ester bond can be hydrolyzed to form the corresponding acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
ETHYL 4-{5-[(1Z)-2-CYANO-2-[(2,4-DIMETHYLPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[(1Z)-2-CYANO-2-[(2,4-DIMETHYLPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. The cyano group and the furan ring can participate in various interactions with enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 4-{5-[(1Z)-2-CYANO-2-[(2,4-DIMETHYLPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE can be compared with similar compounds such as:
- Ethyl 4-{5-[(Z)-2-(3-amino-4-cyano-1H-pyrazol-5-yl)-2-cyanovinyl]-2-furyl}benzoate .
- Ethyl 4-{5-[(1Z)-2-cyano-3-(1-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoate .
These compounds share structural similarities but differ in the specific functional groups attached to the furan ring and the benzoate ester
Properties
Molecular Formula |
C25H22N2O4 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C25H22N2O4/c1-4-30-25(29)19-8-6-18(7-9-19)23-12-10-21(31-23)14-20(15-26)24(28)27-22-11-5-16(2)13-17(22)3/h5-14H,4H2,1-3H3,(H,27,28)/b20-14- |
InChI Key |
PSKFTFPHGSTJAT-ZHZULCJRSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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